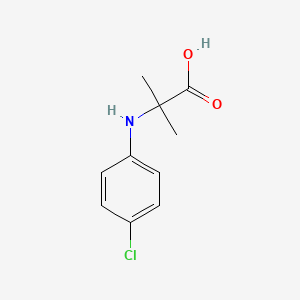

Alanine, N-(4-chlorophenyl)-2-methyl-

Description

Contextualization of Alpha-Methylated N-Aryl Alanines in Organic Synthesis Research

Alpha-methylated N-aryl alanines represent a specialized class of unnatural amino acids that incorporate two key structural modifications to the parent alanine (B10760859) molecule: methylation at the alpha-carbon and the presence of an aryl group on the nitrogen atom. The introduction of a methyl group at the alpha-position imparts significant conformational constraints on the molecule. This steric hindrance can influence the reactivity of the amino and carboxyl groups and can stabilize specific peptide conformations by restricting bond rotation. enamine.net Such modifications are particularly valuable in the design of peptidomimetics, compounds that mimic the structure and function of peptides, as they can lead to enhanced proteolytic stability and improved pharmacokinetic profiles. nih.gov

The N-aryl component, in this case, a 4-chlorophenyl group, introduces electronic and lipophilic characteristics that can profoundly influence the molecule's interactions with biological targets or its behavior in various chemical transformations. The chlorine atom, being an electron-withdrawing group, can modulate the basicity of the nitrogen atom and participate in halogen bonding, a non-covalent interaction of growing importance in medicinal chemistry and materials science. The aryl group itself provides a scaffold for further functionalization, allowing for the synthesis of a diverse library of derivatives. The synthesis of related N-aryl amino acids often involves established methods such as reductive amination or cross-coupling reactions. scite.ai

Significance of N-(4-chlorophenyl)-2-methylalanine as a Scaffold in Chemical Research

A molecular scaffold is a core structure upon which various functional groups can be appended to create a family of related compounds. N-(4-chlorophenyl)-2-methylalanine is significant as a scaffold due to the combination of its rigid alpha-methylated backbone and the functionalizable N-aryl group. This combination allows for the systematic exploration of chemical space in the pursuit of novel compounds with specific properties.

The N-(4-chlorophenyl) moiety is a common feature in a variety of biologically active compounds, and its presence in this scaffold provides a well-trodden path for medicinal chemistry explorations. nih.gov For instance, derivatives containing the N-(4-chlorophenyl) group have been investigated for their potential as kinase inhibitors. nih.gov The alpha-methylalanine core contributes to a defined three-dimensional structure, which is a critical aspect in the design of molecules that interact with specific biological targets. The development of oligo(N-methylalanine) as a peptide-based molecular scaffold highlights the utility of the N-methylated amino acid structure in creating defined shapes for biological applications. researchgate.netnih.gov

The synthetic utility of this scaffold is also noteworthy. The carboxylic acid and secondary amine functionalities serve as handles for a wide range of chemical transformations, including amide bond formation, esterification, and further N-alkylation or arylation. This versatility allows chemists to readily generate a diverse set of derivatives for screening in various assays.

Academic Research Objectives and Scope for N-(4-chlorophenyl)-2-methylalanine Investigations

The academic research surrounding N-(4-chlorophenyl)-2-methylalanine and related compounds is driven by several key objectives. A primary goal is the development of efficient and stereoselective synthetic routes to access this and other alpha-methylated N-aryl alanines. The synthesis of N-methylalanine itself has been approached through various methods, including enzymatic synthesis and one-step fermentation processes. nih.govnih.gov

A significant area of investigation is the use of N-(4-chlorophenyl)-2-methylalanine as a building block in the synthesis of more complex molecules. This includes its incorporation into peptide sequences to study the effects of alpha-methylation and N-arylation on peptide conformation and stability. Furthermore, this compound can serve as a starting material for the synthesis of heterocyclic compounds, which are a cornerstone of many pharmaceutical agents. Research on related N-(4-chlorophenyl) substituted compounds has led to the discovery of molecules with potential anti-glioma activity. nih.gov

The scope of investigations also extends to understanding the fundamental chemical and physical properties of N-(4-chlorophenyl)-2-methylalanine. This includes detailed spectroscopic and crystallographic studies to elucidate its solid-state structure and conformational preferences in solution. Such data is crucial for computational modeling and rational drug design efforts.

Below are illustrative data tables that one might expect to find in research literature concerning N-(4-chlorophenyl)-2-methylalanine and its characterization.

Table 1: Physicochemical Properties of N-(4-chlorophenyl)-2-methylalanine

| Property | Value |

| Molecular Formula | C₁₀H₁₂ClNO₂ |

| Molecular Weight | 213.66 g/mol |

| IUPAC Name | 2-(4-chloroanilino)-2-methylpropanoic acid |

| CAS Number | 65937-39-5 |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents like DMSO and methanol (B129727) (predicted) |

Table 2: Illustrative Spectroscopic Data for N-(4-chlorophenyl)-2-methylalanine

| Spectroscopic Technique | Characteristic Peaks/Signals (Illustrative) |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.20-7.40 (m, 4H, Ar-H), δ 6.70-6.90 (m, 1H, NH), δ 1.50 (s, 6H, 2 x CH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 175 (C=O), δ 145 (Ar-C), δ 129 (Ar-CH), δ 122 (Ar-C-Cl), δ 115 (Ar-CH), δ 58 (C-alpha), δ 25 (CH₃) |

| Mass Spectrometry (ESI+) | m/z 214.06 [M+H]⁺ |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloroanilino)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-10(2,9(13)14)12-8-5-3-7(11)4-6-8/h3-6,12H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWFXFNZHAOBJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374027 | |

| Record name | Alanine, N-(4-chlorophenyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17413-86-4 | |

| Record name | Alanine, N-(4-chlorophenyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N 4 Chlorophenyl 2 Methylalanine and Its Derivatives

Stereoselective Synthesis Approaches for Alpha-Methylated Alanine (B10760859) Scaffolds

The introduction of a methyl group at the α-position of alanine derivatives requires precise stereochemical control. Various strategies have been developed to achieve high enantioselectivity in the synthesis of these valuable building blocks.

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds. wikipedia.org

One prominent example involves the use of oxazolidinone auxiliaries, popularized by David A. Evans. wikipedia.org These auxiliaries, substituted at the 4 and 5 positions, create a sterically hindered environment that directs the approach of electrophiles, leading to high diastereoselectivity in reactions like alkylations and aldol (B89426) condensations. wikipedia.orgnih.gov For the synthesis of α,α-disubstituted amino acids, an oxazolidinone auxiliary can be attached to an amino acid precursor. acs.orgacs.org Subsequent alkylation or arylation proceeds with high stereocontrol, and the auxiliary can then be cleaved to yield the desired α,α-disubstituted amino acid. wikipedia.orgacs.orgacs.org A recently developed method utilizing gold redox catalysis with an oxazolidinone auxiliary has shown high stereoselectivity (d.r. >20:1, 99% ee) in the synthesis of α,α-disubstituted amino acid derivatives. acs.orgacs.org

Camphorsultams and pseudoephedrine derivatives are other classes of effective chiral auxiliaries. wikipedia.orgsigmaaldrich.com Pseudoephedrine, for instance, can be used to form a chiral glycinamide (B1583983) enolate, which can then be alkylated with high diastereoselectivity. wikipedia.org The auxiliary is subsequently removed to provide the enantiomerically enriched α-alkylated amino acid. wikipedia.org

The choice of chiral auxiliary is critical and often depends on the specific substrate and reaction conditions. The development of new and more efficient chiral auxiliaries remains an active area of research. nih.gov

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Key Features |

| Oxazolidinones | Alkylation, Aldol Reactions | High diastereoselectivity, well-established methodology. wikipedia.orgnih.gov |

| Camphorsultam | Various Asymmetric Transformations | Provides good stereocontrol. wikipedia.org |

| Pseudoephedrine | Alkylation of Glycinamide Enolates | Effective for the synthesis of α-alkylated amino acids. wikipedia.org |

| trans-2-Phenyl-1-cyclohexanol | Alternative to 8-phenylmenthol | More readily prepared. wikipedia.org |

| 1,1'-Binaphthyl-2,2'-diol (BINOL) | Asymmetric Synthesis | Used in various stereoselective transformations. wikipedia.org |

Asymmetric alkylation is a direct method for introducing the α-methyl group onto an alanine scaffold. This often involves the generation of a chiral enolate equivalent of an alanine derivative, which then reacts with a methylating agent.

A common approach utilizes a chiral Schiff base of alanine complexed to a metal, such as Ni(II). nih.gov The metal complex serves to hold the substrate in a rigid conformation, allowing for face-selective alkylation. For example, the Ni(II) complex of a Schiff base derived from alanine and a chiral ligand, such as (S)-o-[N-(N-benzylprolyl)amino]benzophenone, can be alkylated with high enantioselectivity. nih.gov This method has been shown to be effective for the synthesis of α,β-dialkyl-α-phenylalanines. nih.gov

Another strategy involves the use of chiral phase-transfer catalysts to mediate the alkylation of glycine (B1666218) imine derivatives. researchgate.net While this is a powerful method for α-substituted α-amino acids, its extension to α,α-disubstituted analogs can be more challenging.

The stereospecific methylation of 2,5-cis disubstituted 2-tert-butyl-5-(indol-3-yl)methylimidazolidin-4-ones has been reported. nih.govresearchgate.net The enolate of the cis-disubstituted derivative was successfully methylated with methyl iodide, and subsequent hydrolysis yielded enantiomerically pure α-methyl-L-tryptophan. nih.govresearchgate.net This methodology could potentially be adapted for the synthesis of other α-methylated amino acids.

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient approach to complex molecules. nih.govacs.org For the synthesis of α,α-disubstituted amino acids, a tandem N-alkylation/π-allylation of α-iminoesters has been developed. nih.govacs.org This process generates a reactive enolate in situ, which can then be trapped by an electrophile to create a quaternary stereocenter. nih.govacs.org

Second-order asymmetric transformation (SOAT) is a less common but powerful strategy that relies on the dynamic kinetic resolution of interconverting stereoisomers. rsc.orgrsc.org In the context of α-amino acid synthesis, a chiral ligand can be used to form a complex with a racemic amino acid derivative. nih.govrsc.org Under conditions where the stereocenters are labile, the system can equilibrate to favor the formation of the most thermodynamically stable diastereomer, which can then be isolated in high enantiomeric excess. rsc.org A method for the preparation of α-amino acids via SOAT has been developed using a highly lipophilic rimantadine-derived chiral ligand in conjunction with Ni(II) complexes of Schiff bases. nih.govrsc.org This approach has shown excellent chemical yields and stereochemical outcomes. rsc.org

Catalytic Approaches in the Synthesis of N-(4-chlorophenyl)-2-methylalanine

Catalytic methods, particularly those employing transition metals, offer atom-economical and efficient routes for the synthesis of N-aryl amino acids and their derivatives.

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct arylation of amino acid derivatives. rsc.orgacs.org This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences. sigmaaldrich.com The site-selective arylation of the β-C(sp³)–H bonds of alanine derivatives has been achieved using palladium catalysts with specific ligands. nih.gov For instance, different pyridine- and quinoline-based ligands can control the mono- or di-arylation of the methyl group of an alanine derivative. nih.gov

Cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used for the N-arylation of amino acids and their esters. acs.orgresearchgate.net This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. acs.org The use of specific phosphine (B1218219) ligands, such as t-BuBrettPhos, has enabled the N-arylation of amino acid esters with aryl triflates under mild conditions with minimal racemization. acs.org The Friedel-Crafts acylation of arenes with N-protected α-amino acid derivatives is another reliable method for constructing aryl-keto α-amino acids, which can be precursors to N-aryl amino acids. researchgate.net

More recently, metallaphotoredox catalysis combined with hydrogen atom transfer has enabled the direct C-H arylation of β-aminoaldehydes with aryl bromides, providing access to enantiopure N-protected or unprotected amino acids. researchgate.net

Table 2: Palladium-Catalyzed Reactions for N-Aryl Alanine Synthesis

| Reaction Type | Catalyst/Ligand System | Substrates | Key Features |

| C-H Arylation | Pd(OAc)₂ / Pyridine- or Quinoline-based ligands | Alanine derivatives, Aryl iodides | Site-selective mono- or di-arylation of the β-C-H bonds. nih.govnih.gov |

| Buchwald-Hartwig Amination | t-BuBrettPhos Pd G3 or G4 precatalyst | Amino acid esters, Aryl triflates | General method for N-arylation with minimal racemization. acs.org |

| Friedel-Crafts Acylation | Lewis or Brønsted acids | Arenes, N-acyl-α-amino acids | Synthesis of aryl-keto α-amino acids. researchgate.net |

| Metallaphotoredox C-H Arylation | Not specified | β-aminoaldehydes, Aryl bromides | Direct and mild access to enantiopure amino acids. researchgate.net |

The success of catalytic reactions hinges on the careful optimization of reaction parameters. researchgate.net For palladium-catalyzed N-arylation, factors such as the choice of palladium precursor, ligand, base, solvent, and temperature are crucial. acs.orgresearchgate.net

In the N-arylation of amino acid esters with aryl triflates, a design of experiment (DOE) approach was used to optimize the reaction conditions. acs.org This led to the identification of t-BuBrettPhos Pd G3 and G4 precatalysts as highly effective for this transformation. acs.org For electron-poor aryl triflates, the G4 precatalyst was found to give higher yields. acs.org

For C-H functionalization reactions, the directing group on the amino acid substrate plays a critical role. rhhz.net While exogenous directing groups are often used, methods are being developed that utilize the native carboxylic acid functionality to direct the C-H activation, simplifying the synthetic process. nih.gov The choice of ligand is also paramount in C-H activation, with different ligands enabling the selective functionalization of primary versus secondary C-H bonds. nih.gov The development of new ligands, such as bifunctional pyridine-pyridone ligands, is expanding the scope of C-H activation to include challenging transformations like C-H hydroxylation with molecular oxygen. scripps.edu

The optimization of catalyst systems also extends to other metals. For example, copper-catalyzed N-arylation of amino acids using a β-diketone ligand has been developed to proceed at room temperature with aryl iodides. researchgate.net

Derivatization Strategies for N-(4-chlorophenyl)-2-methylalanine Scaffolds

The N-(4-chlorophenyl)-2-methylalanine scaffold serves as a versatile building block in medicinal chemistry, lending itself to a variety of derivatization strategies aimed at producing molecules with tailored pharmacological profiles. These strategies leverage the unique structural features of the parent molecule—the N-aryl substitution, the sterically demanding α-methyl group, and the carboxylic acid and amine functionalities—to generate diverse libraries of compounds, including amino alcohols, heterocyclic systems, and complex peptidomimetics.

Synthesis of Amino Alcohol Derivatives from Alanine Precursors

The conversion of amino acids and their derivatives into chiral amino alcohols is a fundamental transformation in synthetic organic chemistry, providing key intermediates for pharmaceuticals and chiral ligands. iris-biotech.denih.gov Generally, this involves the reduction of the carboxylic acid moiety to a primary alcohol, a transformation that can be achieved using various reducing agents while preserving the stereochemistry at the α-carbon.

A common approach for synthesizing amino alcohols from N-acyl amino acid precursors involves their reduction. researchgate.net For instance, N-{2-(4-chlorophenyl)acetyl} derivatives of amino acids like (S)-alanine have been successfully reduced to their corresponding amino alcohols. researchgate.net This methodology, while demonstrated on a related structure, is directly applicable to N-(4-chlorophenyl)-2-methylalanine. The process typically involves the initial protection of the amino group, followed by reduction of the carboxyl group.

General Synthetic Pathway:

N-Acylation: The parent amino acid (e.g., 2-methylalanine) is first acylated on the nitrogen atom with a suitable 4-chlorophenyl-containing reagent.

Reduction: The resulting N-acylated amino acid is then treated with a reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), in an appropriate solvent like tetrahydrofuran (B95107) (THF) to convert the carboxylic acid to an alcohol.

Enzymatic and biocatalytic methods have also emerged as powerful tools for the stereoselective synthesis of chiral amino alcohols. nih.govacs.orgmdpi.comnih.gov Engineered amine dehydrogenases (AmDHs) and alcohol dehydrogenases, for example, can facilitate the asymmetric reductive amination of α-hydroxy ketones or the reduction of α-amino ketones to produce enantiomerically pure amino alcohols under mild conditions. nih.govacs.org These biocatalytic cascades offer high yields and exceptional enantioselectivity, making them attractive for producing complex chiral molecules. acs.org

Table 1: Comparison of Synthetic Methods for Amino Alcohol Synthesis from Alanine Precursors

| Method | Key Reagents/Catalysts | Advantages | Considerations | Reference |

|---|---|---|---|---|

| Chemical Reduction | LiAlH₄, BH₃-THF | High yielding, applicable to a wide range of substrates. | Requires anhydrous conditions; potential for side reactions if other reducible groups are present. | researchgate.net |

| Biocatalytic Reduction | Engineered Dehydrogenases (AmDH, ADH) | High enantioselectivity (>99% ee), mild reaction conditions, environmentally friendly. | Requires specific enzyme development and optimization for novel substrates. | nih.govacs.org |

| Catalytic Hydrogenation | H₂ gas, Metal catalysts (e.g., Rh, Ru) | Clean reaction with water as the only byproduct. | May require high pressure and temperature; catalyst selection is crucial. | iris-biotech.de |

Formation of Heterocyclic Compounds Incorporating the N-(4-chlorophenyl) Alanine Moiety

The N-(4-chlorophenyl)alanine framework is a valuable synthon for constructing a variety of heterocyclic compounds, which are core structures in many biologically active molecules. rsc.orgnih.govscirp.org The inherent functionality of the amino acid allows it to participate in cyclization reactions to form rings such as pyrazoles, pyrroles, and thiazoles.

One prominent strategy involves multicomponent reactions where the N-aryl amine or a derivative thereof acts as a key nucleophile. For example, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized via a three-component reaction involving 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, an aldehyde, and malononitrile. nih.govdundee.ac.uk In this synthesis, the 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, a close analogue of the target moiety, serves as the foundational heterocyclic precursor. The reaction, catalyzed by DABCO in ethanol, proceeds efficiently to yield the fused heterocyclic system. nih.gov

Another approach involves the intramolecular cyclization of precursors derived from the N-(4-chlorophenyl)amino group. The synthesis of 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one was achieved through the base-catalyzed intramolecular cyclization of an aminoacetylenic ketone. mdpi.com This demonstrates how the N-(4-chlorophenyl)amino group can be incorporated into a linear precursor that subsequently undergoes ring closure to form a pyrrolone ring, a scaffold found in numerous natural products and pharmacologically active compounds. mdpi.com

Furthermore, N-(4-chlorophenyl)-β-alanine derivatives have been used as intermediates for the synthesis of various azole heterocycles. researchgate.net By first converting the amino acid to its hydrazide, it can then be reacted with aromatic aldehydes to form hydrazones, which are versatile precursors for further cyclization into compounds containing thiazole (B1198619) or other heterocyclic moieties. researchgate.net

Table 2: Examples of Heterocyclic Systems Derived from N-(4-chlorophenyl) Alanine Analogs

| Heterocyclic System | Synthetic Strategy | Key Precursor | Significance | Reference |

|---|---|---|---|---|

| Pyrano[2,3-c]pyrazole | Three-component condensation | 1-(4-chlorophenyl)-3-methyl-5-pyrazolone | Scaffolds for kinase inhibitors (e.g., AKT2/PKBβ) with anti-glioma activity. | nih.govdundee.ac.uk |

| Pyrrol-3-one | Base-catalyzed intramolecular cyclization | 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one | Core structure in various natural products and compounds with anticancer and antiviral activity. | mdpi.com |

| Thiazole Derivatives | Cyclization of thiocarbamoyl derivatives | N-(4-chlorophenyl)-N-thiocarbamoyl-β-alanine | Compounds exhibiting antibacterial activity. | researchgate.net |

Strategies for Incorporation into Peptidomimetics and Non-Natural Peptides

The incorporation of unnatural amino acids into peptides is a powerful strategy for developing peptidomimetics with enhanced therapeutic properties, such as increased stability against enzymatic degradation, improved bioavailability, and modulated receptor affinity. researchgate.netnih.govsigmaaldrich.com N-(4-chlorophenyl)-2-methylalanine is particularly well-suited for this purpose due to its distinct structural features: the α-methyl group and the N-(4-chlorophenyl) substituent.

The α-methyl group significantly restricts the conformational freedom of the peptide backbone. enamine.net This steric hindrance helps to stabilize specific secondary structures (e.g., helices or turns) and protects the adjacent peptide bond from cleavage by proteases, thereby increasing the peptide's in vivo half-life. researchgate.netenamine.net The N-substituent, in this case, the 4-chlorophenyl group, further modifies the electronic and steric properties of the amide bond. N-alkylation or N-arylation eliminates the amide proton's ability to act as a hydrogen bond donor and can influence the cis/trans isomerization of the amide bond, both of which are critical for receptor recognition and enzymatic degradation. nih.govyoutube.com

The synthesis of peptides containing such modified residues typically follows standard solid-phase peptide synthesis (SPPS) protocols, although the coupling of sterically hindered amino acids like α,α-disubstituted or N-alkylated residues may require optimized coupling reagents or longer reaction times to achieve high yields. nih.govnih.gov

The 4-chlorophenyl group itself can be considered a bioisostere of the phenyl group found in phenylalanine or the indole (B1671886) ring in tryptophan. In some cases, substituting natural aromatic residues with halogenated analogues like 6-chlorotryptophan has led to significant enhancements in binding affinity for protein targets such as MDM2. nih.gov Similarly, the N-(4-chlorophenyl) moiety in this alanine derivative can engage in specific hydrophobic or π-stacking interactions within a receptor's binding pocket, potentially leading to improved potency and selectivity. The combination of these features makes N-(4-chlorophenyl)-2-methylalanine a valuable building block for designing novel peptide-based therapeutics. nih.govnih.gov

Mechanistic Investigations and Reaction Kinetics

Reaction Mechanism Elucidation for Synthetic Pathways of N-(4-chlorophenyl)-2-methylalanine

The synthesis of N-(4-chlorophenyl)-2-methylalanine, an N-aryl derivative of α-aminoisobutyric acid, can be approached through several mechanistic pathways. These generally involve the formation of a carbon-nitrogen bond between the 4-chlorophenyl group and the nitrogen atom of 2-methylalanine (α-aminoisobutyric acid).

Kinetic Studies and Determination of Activation Parameters (ΔH#, Ea, ΔG#, ΔS#)

Specific kinetic studies detailing the activation parameters for the direct synthesis of N-(4-chlorophenyl)-2-methylalanine are not extensively documented in the selected literature. However, kinetic data from analogous systems provide insight into the energetic requirements of reactions involving the core structure, α-aminoisobutyric acid (Aib).

Kinetic studies on the transport of α-aminoisobutyric acid into mouse brain slices revealed activation energies in the range of 14 to 20 kcal/mole, which is a characteristic range for low-affinity amino acid transport systems. nih.gov While this relates to a biological transport process, it provides a baseline for the energy required to overcome activation barriers involving this sterically hindered amino acid. nih.gov

Kinetic Constants for Amino Acid Uptake (37 °C)

Comparison of kinetic constants for the initial concentrative influx of various amino acids into mouse cerebrum slices. The data for α-aminoisobutyric acid (Aib) provides context for processes involving the 2-methylalanine structure. Data sourced from Cohen, J. Physiol. 228:105, 1973, as cited in nih.gov.

| Amino Acid | Vmax (μmol/g·min) | Kt (mM) | ku (μmol/g·min·mM) |

|---|---|---|---|

| L-lysine | 0.089 | 0.69 | 0.037 |

| L-valine | 0.60 | 1.30 | 0.067 |

| γ-aminobutyric acid | 1.71 | 1.58 | 0.094 |

| α-aminoisobutyric acid | Follows the same rate equation: v = Vmax/(1+Kt/S) + kuS. Activation energies are in the range of 14-20 kcal/mole. nih.gov |

Furthermore, studies on the acidolysis of N-acyl-N,α,α-trialkyl glycine (B1666218) amides, which share the α,α-disubstituted amino acid motif, showed that the cleavage reactions followed first-order kinetics with respect to the substrate. researchgate.net This suggests that synthetic or cleavage reactions involving the sterically hindered core of N-(4-chlorophenyl)-2-methylalanine likely proceed through unimolecular rate-determining steps. researchgate.net

For the oxidation of alanine (B10760859), a structural analogue, kinetic studies have determined activation parameters. For instance, the oxidation of alanine by chloramine-T in a high acid concentration medium has an energy of activation (Ea) of 100.6 kJ mol⁻¹ and an entropy of activation (ΔS‡) of 56.0 J K⁻¹ mol⁻¹. niscpr.res.in

Activation Parameters for the Oxidation of Alanine

Thermodynamic parameters for the oxidation of alanine by chloramine-T in different HCl concentrations, indicating the operation of two distinct mechanistic pathways. niscpr.res.in

| Condition | Ea (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) |

|---|---|---|

| Low [HCl] (0.04-0.10 M) | 68.7 | -44.1 |

| High [HCl] (0.16-0.35 M) | 100.6 | 56.0 |

Mechanistic Pathways of Nucleophilic Substitutions and Additions

The formation of the N-aryl bond in N-(4-chlorophenyl)-2-methylalanine is typically achieved via nucleophilic substitution or related addition reactions.

Classical Nucleophilic Substitution: A common pathway involves the reaction of 4-chloroaniline (B138754) with a derivative of 2-methylalanine that contains a suitable leaving group, such as 2-bromo-2-methylpropanoic acid. This reaction proceeds via a nucleophilic substitution mechanism where the amino group of 4-chloroaniline attacks the electrophilic α-carbon of the alanine derivative. libretexts.orgresearchgate.net Depending on the substrate and reaction conditions, the mechanism can be bimolecular (SN2), involving a single transition state, or unimolecular (SN1), proceeding through a carbocation intermediate. libretexts.org Given the tertiary nature of the α-carbon in 2-methylalanine derivatives, an SN1 pathway might be favored under certain conditions, though SN2 reactions are also possible. A proposed general mechanism involves the primary amine acting as the nucleophile to displace a halide on an alkyl substrate. researchgate.net

Palladium-Catalyzed Arylation: Modern synthetic methods offer alternative mechanistic pathways. One such method is the Palladium(II)-catalyzed enantioselective C-H arylation of N-protected α-aminoisobutyric acid with an aryl iodide. nih.gov In this process, a ligand-assisted Pd(II)/Pd(IV) catalytic cycle is proposed. The thioether ligand enhances the oxidative addition process, facilitating the reaction even with less reactive heteroaryl iodides and leading to arylated products with high enantioselectivity. nih.gov This C-H activation approach avoids the pre-functionalization required in classical nucleophilic substitution.

Akabori-Momotani Reaction Analogue: The Akabori-Momotani reaction, which involves the reaction of an N-alkylalanine with an aldehyde, provides another potential, though indirect, mechanistic framework. nih.govflinders.edu.au Detailed investigations of this reaction for the synthesis of pseudoephedrine from N-methylalanine and benzaldehyde (B42025) suggest a mechanism involving the formation of an azomethine ylide intermediate. flinders.edu.aucolab.ws This intermediate can then undergo further reactions. While this specific reaction produces a β-amino alcohol, its mechanism highlights the reactivity of N-substituted alanines.

Fundamental Chemical Reactivity and Transformation Mechanisms of N-Aryl Alanines

N-aryl alanines exhibit a range of chemical reactivities, including oxidative transformations and intramolecular cyclizations, which are governed by the interplay between the aromatic ring, the nitrogen atom, and the carboxylic acid functionality.

Mechanistic Understanding of Oxidative Reactions Involving N-(4-chlorophenyl) Alanine Analogues

The N-(4-chlorophenyl) moiety is susceptible to oxidative reactions. Studies on 4-chloroaniline, a key structural component, reveal two competing oxidation pathways catalyzed by chloride peroxidase: N-oxidation and ring halogenation. nih.gov

N-Oxidation: In the absence of halide salts, or at higher pH (above 3.5), the primary reaction is the N-oxidation of 4-chloroaniline to form 4-chloronitrosobenzene. nih.gov The reaction proceeds even more rapidly in the presence of chloride or bromide ions. nih.gov

Ring Halogenation: At lower pH (below 3.5), ring halogenation becomes the dominant reaction pathway. nih.gov

The choice between these pathways is highly dependent on pH, which controls the protonation state of the enzyme and substrate. nih.gov The proposed mechanism for amine oxidation can also involve a single electron transfer (SET) from the nitrogen atom to an oxidizing species, forming an aminium radical cation. ku.edu This intermediate can then undergo further reactions. This contrasts with a hydrogen atom transfer (HAT) mechanism. For N-cyclopropyl-N-methylaniline, it was demonstrated that SET oxidation leads to the opening of the cyclopropyl (B3062369) ring, providing a mechanistic probe to distinguish between SET and HAT pathways. ku.edu

Oxidation Pathways of 4-Chloroaniline

Summary of reaction conditions favoring different oxidative pathways for 4-chloroaniline, a key structural analogue. Data sourced from Corbett, M. D., & Corbett, B. R. (1980). nih.gov

| Condition | Major Reaction Pathway | Key Product |

|---|---|---|

| Absence of Halide Salt | N-Oxidation | 4-Chloronitrosobenzene |

| Presence of Cl⁻ or Br⁻ (pH > 3.5) | N-Oxidation (enhanced rate) | 4-Chloronitrosobenzene |

| Presence of Cl⁻ or Br⁻ (pH < 3.5) | Ring Halogenation | Halogenated 4-chloroaniline |

Intramolecular Cyclization Reaction Mechanisms

N-aryl amino acids are known to undergo intramolecular cyclization reactions to form various heterocyclic structures. For example, N-aryl-β-alanines can be cyclized to form 1-aryl-5,6-dihydrouracils in the presence of urea (B33335) or thiocyanates in an acidic medium. researchgate.net The mechanism involves the formation of an intermediate N-aryl-N-carbamoyl-β-alanine, which then undergoes acid-catalyzed intramolecular cyclization and dehydration. researchgate.netresearchgate.net

A similar principle applies to the Diekmann cyclization, which is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. youtube.com The mechanism begins with the formation of an enolate, which then acts as an intramolecular nucleophile, attacking the other ester carbonyl group to form a five- or six-membered ring. youtube.com For N-aryl alanines, the amino acid backbone provides the necessary components for such cyclizations.

Theoretical studies on the cyclization of a linear phenylalanine-alanine dipeptide show that the reaction is thermally activated and that even a single water molecule can play a crucial catalytic role by acting as a proton bridge, significantly lowering the activation energy barrier. nih.gov The uncatalyzed intramolecular reaction has a high calculated barrier (34-42 kcal/mol), making it less favorable under thermal conditions without a catalyst. nih.gov

Theoretical and Computational Chemistry Studies on Reaction Mechanisms

Theoretical and computational chemistry provide powerful tools for elucidating the complex reaction mechanisms associated with N-aryl alanines. These methods can map potential energy surfaces, calculate activation barriers, and rationalize experimental outcomes like product distribution and stereoselectivity.

For instance, quantum chemical studies using Density Functional Theory (DFT) have been employed to investigate the formation of alanine and the atmospheric reactions of aniline (B41778) analogues. researchgate.netmdpi.com In a study of the reaction between 4-methyl aniline and hydroxyl radicals, DFT calculations revealed that H-abstraction from the N-H group was the most favorable pathway, leading to the NH-C₆H₄-CH₃ radical as the major product. mdpi.com

Molecular modeling has also been used to understand the stereochemical outcomes of the Akabori-Momotani reaction. flinders.edu.aucolab.ws By calculating the energies of different transition states leading to various stereoisomers, researchers can rationalize why one isomer (e.g., pseudoephedrine) is formed in preference to another (e.g., ephedrine). These models provide insight into the steric and electronic factors that control the approach of the reactants. colab.ws

Furthermore, computational studies on dipeptide cyclization have quantified the energetic barriers for different mechanistic pathways. nih.gov These calculations demonstrated that a fully intramolecular cyclization without a solvent or catalyst molecule has a significantly higher activation barrier compared to a pathway where a water molecule facilitates proton transfer, highlighting the essential catalytic role water can play in such reactions. nih.gov Such theoretical investigations are crucial for understanding reaction feasibility and for designing more efficient synthetic routes.

Density Functional Theory (DFT) Analysis of Transition States and Intermediates

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. In the context of reaction kinetics, DFT is employed to map out the potential energy surface of a chemical reaction, identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states.

The transition state is a high-energy, transient configuration of atoms that exists for an infinitesimally short time as reactants are converted into products. By calculating the energy of this state, chemists can determine the activation energy of a reaction, which is a critical factor in determining reaction rates. The geometry of the transition state provides insight into the specific atomic interactions—bond breaking and forming—that occur during this critical step. Analysis of vibrational frequencies is also performed to confirm the nature of the stationary points on the potential energy surface; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Frontier Molecular Orbital (FMO) and Electron Density Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a model used to predict the reactivity and selectivity of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's reactivity; a smaller gap generally implies higher reactivity. The spatial distribution and symmetry of these orbitals determine how molecules will approach each other and which reaction pathways are favored.

Electron density analysis complements FMO theory by providing a more detailed picture of the charge distribution within a molecule. By mapping regions of high and low electron density (electrostatic potential), scientists can identify electrophilic sites (areas of positive potential, prone to attack by nucleophiles) and nucleophilic sites (areas of negative potential, prone to attacking electrophiles). This information is invaluable for predicting how a molecule will interact with other reagents and for understanding the regioselectivity and stereoselectivity of reactions.

Without specific research on "Alanine, N-(4-chlorophenyl)-2-methyl-," it is not possible to provide the detailed data tables and specific findings requested for these analyses.

Advanced Spectroscopic and Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. chemrxiv.org It provides atom-level details by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). emory.edu

While one-dimensional (1D) NMR provides initial information on the chemical environments of the protons and carbons, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular puzzle.

Correlation SpectroscopY (COSY): This proton-detected 2D experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For N-(4-chlorophenyl)-2-methylalanine, COSY spectra would reveal correlations between the adjacent protons on the aromatic ring and potentially a correlation between the N-H proton and the proton on the alpha-carbon, confirming their proximity in the structure. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). columbia.edu This is crucial for assigning the carbon signals in the ¹³C NMR spectrum. For the target molecule, HSQC would show cross-peaks connecting the aromatic protons to their respective aromatic carbons, the α-proton to the α-carbon, and the methyl protons to the methyl carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides the long-range connectivity, showing correlations between protons and carbons that are two, three, and sometimes four bonds apart. columbia.eduyoutube.com This experiment is vital for piecing together the molecular fragments. Key HMBC correlations for N-(4-chlorophenyl)-2-methylalanine would include signals from the methyl protons to the quaternary α-carbon and the carboxylic acid carbon, and from the aromatic protons to the carbon atom bonded to the nitrogen (C-N).

The combination of these techniques allows for the unambiguous assignment of all proton and carbon signals, confirming the constitution of N-(4-chlorophenyl)-2-methylalanine.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for N-(4-chlorophenyl)-2-methylalanine Predicted values are based on standard chemical shift ranges for similar functional groups.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| Carboxylic Acid (COOH) | ~10-12 (broad s) | ~175-180 | α-H → COOH, Methyl-H → COOH |

| α-Carbon | - | ~55-65 | - |

| 2-Methyl (CH₃) | ~1.5 (s) | ~20-25 | Methyl-H → α-C, Methyl-H → COOH |

| N-H | Variable (broad s) | - | - |

| Aromatic C1 (C-Cl) | - | ~128-133 | H2/H6 → C1 |

| Aromatic C2/C6 | ~7.2-7.4 (d) | ~128-130 | H2/H6 → C4, H3/H5 → C1 |

| Aromatic C3/C5 | ~6.6-6.8 (d) | ~115-120 | H3/H5 → C1, H3/H5 → C4 |

| Aromatic C4 (C-N) | - | ~145-150 | H2/H6 → C4, H3/H5 → C4, N-H → C4 |

NMR spectroscopy is also a powerful tool for studying the three-dimensional structure and dynamic behavior of molecules in solution. nih.gov The conformation of N-(4-chlorophenyl)-2-methylalanine, particularly the rotational freedom around the N-C(phenyl) and N-C(α) bonds, can be investigated. By analyzing nuclear Overhauser effects (NOEs) in a NOESY or ROESY experiment, through-space proximities between protons can be identified. This data, combined with quantum mechanical calculations, can help determine the most stable conformers of the molecule in a given solvent. nih.gov

Mass Spectrometry Techniques for Molecular Characterization and Impurity Profiling

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental formula of a compound and for analyzing complex mixtures.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 5 ppm). nih.gov This precision allows for the determination of the exact molecular formula from the measured mass. For N-(4-chlorophenyl)-2-methylalanine (C₁₀H₁₂ClNO₂), HRMS can distinguish its formula from other potential formulas with the same nominal mass, providing definitive confirmation of its elemental composition.

Table 2: Exact Mass Calculation for N-(4-chlorophenyl)-2-methylalanine

| Element | Count | Exact Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 10 | 12.000000 | 120.000000 |

| Hydrogen (¹H) | 12 | 1.007825 | 12.093900 |

| Chlorine (³⁵Cl) | 1 | 34.968853 | 34.968853 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Calculated Monoisotopic Mass | 213.055657 |

When N-(4-chlorophenyl)-2-methylalanine is part of a complex mixture, such as a synthetic reaction output or a biological matrix, chromatography is used to separate the components before MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique separates compounds in a liquid mobile phase based on their physicochemical properties before they enter the mass spectrometer. LC-MS is highly effective for analyzing non-volatile and thermally sensitive compounds like amino acids and their derivatives. nih.govcigb.edu.cu It can be used to quantify the amount of N-(4-chlorophenyl)-2-methylalanine in a sample and to identify related impurities. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, volatile and thermally stable compounds are separated in a gaseous mobile phase. Amino acids like N-(4-chlorophenyl)-2-methylalanine are not inherently volatile and require a chemical derivatization step to convert them into less polar, more volatile derivatives before they can be analyzed by GC-MS. core.ac.ukd-nb.info This method provides excellent chromatographic resolution and is widely used for metabolomic analysis and impurity profiling. researchgate.netpsu.edu

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. It is an excellent tool for identifying the functional groups present in a compound. The spectrum of N-(4-chlorophenyl)-2-methylalanine would exhibit characteristic absorption bands corresponding to its various functional groups. For instance, the carbonyl (C=O) group of the carboxylic acid, the N-H bond of the amine, the aromatic C-H bonds, and the C-Cl bond all vibrate at specific, identifiable frequencies. nih.gov The position and shape of the O-H and N-H stretching bands can also provide information about hydrogen bonding interactions within the crystal lattice or in solution. nih.gov

Table 3: Characteristic Infrared (IR) Absorption Frequencies for N-(4-chlorophenyl)-2-methylalanine

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500-3300 (very broad) |

| Amine (N-H) | Stretching | 3300-3500 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-2960 |

| Carboxylic Acid (C=O) | Stretching | 1700-1725 |

| Aromatic C=C | Stretching | 1450-1600 |

| Aryl C-N | Stretching | 1250-1360 |

| Aryl C-Cl | Stretching | 1085-1095 |

Based on a comprehensive search for the chemical compound "Alanine, N-(4-chlorophenyl)-2-methyl-," also known as "N-(4-chlorophenyl)-2-methylalanine" and "2-(4-chlorophenylamino)-2-methylpropanoic acid," no specific experimental data regarding its spectroscopic or crystallographic analysis could be located in the available scientific literature.

Consequently, it is not possible to generate an article that adheres to the requested detailed outline, as the required research findings for the following sections are unavailable:

X-ray Crystallography for Solid-State Structure Determination

Elucidation of Intermolecular Interactions and Crystal Engineering Principles

Without published data on the FTIR and Raman spectra or the single-crystal X-ray structure of "Alanine, N-(4-chlorophenyl)-2-methyl-," a scientifically accurate and informative article meeting the specified requirements cannot be constructed.

Computational Chemistry and Quantum Mechanical Modeling

Electronic Structure and Molecular Properties Calculations

The electronic structure dictates the fundamental chemical and physical properties of a molecule. Calculations based on quantum mechanics, particularly Density Functional Theory (DFT), allow for a thorough investigation of the electron distribution and its implications for molecular behavior.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For a flexible molecule like Alanine (B10760859), N-(4-chlorophenyl)-2-methyl-, multiple stable conformations may exist. The collection of these conformers and the energy barriers between them constitute the conformational energy landscape. nih.gov

Studies on similar amino acid derivatives show that the landscape is primarily defined by the torsional angles (dihedrals) of the molecular backbone. uantwerpen.beresearchgate.net For the alanine core, these are the phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N) angles. The presence of the bulky N-(4-chlorophenyl) group and the methyl group on the alpha-carbon introduces significant steric constraints, which drastically shape the accessible conformational space compared to simpler alanine peptides. nih.govuantwerpen.be Computational explorations would involve systematically rotating key rotatable bonds to map out the potential energy surface, identifying low-energy, stable conformers. The global minimum energy structure would represent the most populated conformation in the gas phase. nih.gov The stability of different conformers is determined by a delicate balance of steric hindrance and stabilizing intramolecular interactions.

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which closely align with classical Lewis structures. wikipedia.orgwisc.eduusc.edu A key feature of NBO analysis is its ability to quantify delocalization effects and intramolecular charge transfer (ICT) by examining interactions between filled (donor) and empty (acceptor) orbitals. wisc.edursc.org The stabilization energy (E(2)) associated with a donor-acceptor interaction indicates the strength of the delocalization.

For Alanine, N-(4-chlorophenyl)-2-methyl-, significant ICT is expected due to the presence of both electron-donating and electron-withdrawing groups. nih.govmdpi.com The nitrogen lone pair (a donor NBO) and the π-orbitals of the chlorophenyl ring can donate electron density into the antibonding orbitals (acceptor NBOs) of the carbonyl group (π* C=O) and the C-Cl bond (σ* C-Cl). rsc.org These interactions, particularly n → π* and π → π*, stabilize the molecule and are crucial to understanding its electronic properties and reactivity. rsc.orgmdpi.com

The table below illustrates the types of significant donor-acceptor interactions that NBO analysis would be expected to identify for this molecule, along with typical stabilization energy ranges derived from analogous systems.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N) | π* (C=O) | > 5.0 | n → π |

| π (C-C) of Phenyl Ring | π (C=O) | 1.0 - 5.0 | π → π |

| LP (O) of Carbonyl | σ (Cα-N) | 1.0 - 3.0 | n → σ |

| LP (Cl) | σ (C-C) of Phenyl Ring | 0.5 - 2.0 | n → σ |

| σ (C-H) | σ (N-C) | < 1.0 | σ → σ* |

| Note: This table is illustrative. Actual E(2) values require specific quantum chemical calculations. |

Molecular Electrostatic Potential (MEP) mapping is a computational visualization technique that illustrates the charge distribution across a molecule's surface. researchgate.net It is an invaluable tool for predicting sites of electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded, where red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values. researchgate.net

For Alanine, N-(4-chlorophenyl)-2-methyl-, the MEP map would reveal distinct reactive regions:

Negative Potential (Red/Yellow): The highest electron density would be localized on the oxygen atoms of the carboxyl group and, to a lesser extent, on the chlorine atom. These areas are the primary sites for attack by electrophiles and for forming hydrogen bonds.

Positive Potential (Blue): The most electron-deficient region would be the acidic proton of the carboxyl group (if present) and the proton on the secondary amine. These are the most likely sites for nucleophilic attack or deprotonation.

Aromatic System: The chlorophenyl ring would exhibit a complex potential distribution. The chlorine atom's electron-withdrawing nature would slightly decrease the electron density of the ring, while the π-system itself would show regions of negative potential above and below the plane of the ring.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational models can accurately predict various spectroscopic parameters, providing a means to validate theoretical structures against experimental measurements or to interpret complex experimental spectra.

Quantum chemical calculations can provide reliable predictions of Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra. nih.govcam.ac.uk

NMR Spectra: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C nuclei. nmrdb.org These predictions are based on calculating the magnetic shielding tensor for each nucleus within the molecule's optimized geometry. cam.ac.uk By comparing the calculated spectrum with experimental data, one can confirm the molecular structure. researchgate.netnih.gov

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for key atoms in Alanine, N-(4-chlorophenyl)-2-methyl-, based on typical values for these functional groups.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl (COOH) | 10.0 - 13.0 | 170 - 180 |

| Amine (NH) | 4.0 - 6.0 | - |

| Phenyl (Ar-H) | 6.8 - 7.5 | 115 - 150 |

| Alpha Carbon (Cα) | 4.0 - 4.5 | 50 - 60 |

| Alpha-Methyl (CH₃) | 1.5 - 1.8 | 15 - 25 |

| Note: These are estimated ranges. Precise shifts depend on solvent and final optimized geometry. |

Vibrational Spectra: The vibrational frequencies and their corresponding intensities in Infrared (IR) and Raman spectra can be computed from the second derivatives of the energy with respect to atomic displacements. nih.gov Analysis of the simulated spectra for N-(4-chlorophenyl)-β-alanine derivatives allows for the assignment of specific vibrational modes to characteristic functional groups. nih.gov For the title compound, key expected vibrational frequencies include:

C=O stretch: A strong absorption around 1700-1750 cm⁻¹ from the carboxylic acid.

N-H stretch: A moderate absorption around 3300-3500 cm⁻¹.

Aromatic C-H stretch: Signals above 3000 cm⁻¹.

Aliphatic C-H stretch: Signals just below 3000 cm⁻¹.

C-Cl stretch: A signal in the fingerprint region, typically 600-800 cm⁻¹.

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for studying the electronic excited states of molecules. researchgate.net It allows for the calculation of vertical excitation energies, which correspond to the wavelengths of maximum absorption (λ_max) in a UV-Visible absorption spectrum. aps.org

For Alanine, N-(4-chlorophenyl)-2-methyl-, TD-DFT calculations would likely predict several key electronic transitions. nih.gov The most significant would be π → π* transitions associated with the chlorophenyl aromatic ring and n → π* transitions involving the non-bonding electrons of the nitrogen atom, the carbonyl oxygen, and the chlorine atom. nih.govnih.gov The calculated excitation energies and oscillator strengths (a measure of transition probability) allow for the simulation of the full UV-Vis spectrum, providing insight into the molecule's photophysical properties. The conformation of the molecule can influence the absorption spectra, highlighting the link between geometry and electronic properties. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations offer a virtual window into the time-dependent behavior of molecules, capturing their motion and interactions in a simulated environment that mimics physiological conditions.

While specific molecular dynamics (MD) studies exclusively focused on N-(4-chlorophenyl)-2-methylalanine in solution are not extensively documented in publicly available literature, the conformational dynamics can be inferred from studies on analogous N-aryl and N-methylated amino acids. researchgate.netnih.gov The conformational landscape of such molecules is primarily dictated by the rotational freedom around key single bonds, influenced by the steric and electronic properties of its constituent groups.

The N-arylation of the backbone amide in peptides is known to induce significant conformational homogeneity compared to their N-methyl analogues. researchgate.net For N-(4-chlorophenyl)-2-methylalanine, the presence of the 4-chlorophenyl group attached to the nitrogen atom introduces considerable steric hindrance, which is expected to restrict the rotational freedom around the N-Cα bond (φ torsion angle). This restriction likely favors specific, well-defined conformations in solution. The 2-methyl group on the alanine residue further constrains the peptide backbone.

A hypothetical MD simulation would likely reveal the following dynamic behaviors:

Torsional Angle Distributions: The distribution of the φ (N-Cα) and ψ (Cα-C') torsional angles would be significantly more restricted compared to a simple alanine derivative.

Solvent Interactions: The polar groups would interact with water molecules, while the hydrophobic chlorophenyl and methyl groups would likely favor arrangements that minimize their exposure to the aqueous environment.

Conformational Transitions: The energy barriers for transitions between different conformational states are expected to be higher due to the bulky substituents, leading to longer residence times in specific conformations.

Table 1: Predicted Key Torsional Angles Influencing Conformational Dynamics of N-(4-chlorophenyl)-2-methylalanine

| Torsional Angle | Atoms Involved | Expected Influence on Conformation |

| φ (phi) | C'-N-Cα-C' | Highly restricted due to the bulky N-(4-chlorophenyl) group. |

| ψ (psi) | N-Cα-C'-O | Influenced by the 2-methyl group and interactions with the N-aryl ring. |

| χ1 (chi1) | N-Cα-Cβ-H | Rotation of the methyl group. |

| θ (theta) | Cα-N-Ar-C(para) | Rotation of the chlorophenyl ring relative to the N-Cα bond. |

This table is a predictive representation based on the principles of conformational analysis of similar molecules.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the potential biological targets of a compound and the specific interactions that stabilize the ligand-protein complex. For N-(4-chlorophenyl)-2-methylalanine, docking studies can elucidate how it might interact with the binding site of a protein, providing a basis for mechanistic hypotheses.

A hypothetical docking of N-(4-chlorophenyl)-2-methylalanine into a protein active site would likely involve the following interactions:

Hydrophobic Interactions: The 4-chlorophenyl ring and the 2-methyl group would likely occupy hydrophobic pockets within the binding site, interacting with nonpolar amino acid residues such as leucine, isoleucine, and valine. frontiersin.org

Hydrogen Bonding: The carboxylic acid and the secondary amine functionalities are capable of forming hydrogen bonds with appropriate donor and acceptor groups on the protein, such as the side chains of serine, threonine, or the peptide backbone itself.

Pi-Stacking: The aromatic chlorophenyl ring could engage in π-π stacking or T-shaped π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen.

Molecular dynamics simulations following the docking can further be used to assess the stability of the predicted binding pose and the dynamics of the ligand-protein complex over time. nih.gov

Table 2: Potential Intermolecular Interactions of N-(4-chlorophenyl)-2-methylalanine in a Protein Binding Site

| Interaction Type | Functional Group of Ligand | Potential Interacting Protein Residues |

| Hydrogen Bond Donor | N-H | Asp, Glu, Carbonyl oxygen of backbone |

| Hydrogen Bond Acceptor | C=O | Ser, Thr, Asn, Gln, Arg, His, Lys |

| Hydrophobic | 4-chlorophenyl, 2-methyl | Ala, Val, Leu, Ile, Phe, Trp, Met, Pro |

| π-π Stacking | 4-chlorophenyl | Phe, Tyr, Trp, His |

| Halogen Bond | Chlorine | Carbonyl oxygen, Ser, Thr, Asp, Glu |

This table presents a generalized summary of potential interactions based on the chemical structure of the compound.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Research Tools

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational strategies that correlate the chemical structure of compounds with their biological activity. These models are valuable research tools for predicting the activity of new compounds and for designing more potent molecules. nih.govekb.eg

Quantitative Structure-Activity Relationship (QSAR)

A QSAR model for a series of compounds including N-(4-chlorophenyl)-2-methylalanine would involve calculating a set of molecular descriptors for each compound and then using statistical methods to find a mathematical relationship between these descriptors and their measured biological activity. Descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

For N-aryl derivatives, relevant descriptors in a QSAR study could include:

Lipophilicity (logP): The hydrophobicity of the molecule, significantly influenced by the chlorophenyl group.

Electronic Descriptors: Parameters like Hammett constants for the chloro substituent on the phenyl ring, which describe its electron-withdrawing nature.

Steric Descriptors: Molar refractivity or steric parameters (e.g., Taft parameters) that quantify the size and shape of the molecule.

Topological Descriptors: Indices that describe the branching and connectivity of the molecule.

A QSAR model for a series of N-(4-chlorophenyl)alanine derivatives could take a general form like:

Biological Activity = c0 + c1(logP) + c2(σ) + c3*(MR) + ...

where c0, c1, c2, and c3 are coefficients determined from the statistical analysis, logP is the logarithm of the partition coefficient, σ is the Hammett constant, and MR is the molar refractivity. Such models can guide the synthesis of new analogs with potentially improved activity. nih.govresearchgate.net

Pharmacophore Modeling

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.govnih.govresearchgate.net A pharmacophore model for N-(4-chlorophenyl)-2-methylalanine and its analogs would typically include features such as:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the carboxylic acid.

Hydrogen Bond Donors (HBD): The N-H group and the O-H of the carboxylic acid.

Hydrophobic/Aromatic Regions (HY/AR): The 4-chlorophenyl ring.

Negative Ionizable Feature (NI): The deprotonated carboxylate group.

Once developed, this pharmacophore model can be used as a 3D query to screen large virtual libraries of compounds to identify new molecules that match the pharmacophoric features and are therefore likely to be active. dovepress.com It can also be used to align molecules for 3D-QSAR studies, which often provide more detailed insights into the structure-activity relationship than 2D-QSAR. nih.gov

Future Research Directions and Emerging Applications

Development of Novel Stereoselective Catalytic Systems for N-(4-chlorophenyl)-2-methylalanine Synthesis

The synthesis of quaternary α-aryl amino acids such as Alanine (B10760859), N-(4-chlorophenyl)-2-methyl- in an enantiomerically pure form remains a formidable challenge in organic chemistry due to the steric hindrance around the α-carbon. researchgate.netnih.gov Future research will likely focus on overcoming this hurdle through the development of sophisticated catalytic systems.

Current methods for creating similar structures often rely on diastereoselective alkylation or arylation, which can involve lengthy steps. acs.org Emerging strategies, however, are moving towards more efficient catalytic approaches. researchgate.net Research is anticipated to explore novel catalysts that can provide high levels of stereocontrol. Key areas of investigation will include:

Transition-Metal Catalysis: While some methods aim to avoid precious transition metals, the development of new catalyst systems, for instance, based on gold or iridium, presents a promising route. acs.orgrsc.org Gold redox catalysis has been shown to be effective in the asymmetric synthesis of other α,α-disubstituted amino acid derivatives. acs.orgacs.org

Organocatalysis: The use of small organic molecules as catalysts is an attractive, metal-free alternative. mdpi.com Chiral dialkylaminopyridine catalysts, for example, have been reviewed for their utility in various asymmetric syntheses and could be adapted for this specific target. nih.govcapes.gov.br

Synergistic Catalysis: Combining different catalytic modes, such as enantioselective catalysis with photocatalysis, is an emerging strategy to access challenging chemical scaffolds. researchgate.net This could enable new reaction pathways for the synthesis of N-(4-chlorophenyl)-2-methylalanine.

The goal is to develop practical and scalable methods that provide either enantiomer of the product from a single, readily available amino acid precursor. nih.gov

| Catalytic Strategy | Potential Catalyst Type | Key Advantages | Relevant Findings |

| Transition-Metal Catalysis | Gold (Au), Iridium (Ir) | High efficiency, unique reactivity pathways. | Gold redox catalysis has achieved high stereoselectivity (d.r. >20:1, 99% ee) for related α,α-disubstituted amino acids. acs.org |

| Organocatalysis | Chiral Dialkylaminopyridines | Metal-free, environmentally friendly, avoids metal contamination in the final product. | N-methylamino acid-derived organocatalysts have shown high enantioselectivity in other reactions. mdpi.com |

| Synergistic Catalysis | Photocatalysis + Enantioselective Catalysis | Access to novel reaction mechanisms, use of visible light as a reagent. | An emerging strategy for the synthesis of sterically constrained α,α-disubstituted α-AAs. researchgate.net |

Exploration of N-(4-chlorophenyl)-2-methylalanine as a Precursor for Advanced Functional Materials

Non-canonical amino acids, particularly α,α-disubstituted variants, are valuable building blocks for materials science. acs.orgmdpi.com The incorporation of Alanine, N-(4-chlorophenyl)-2-methyl- into peptides and polymers could lead to materials with enhanced properties.

Future research is expected to investigate its use in:

Peptide-Based Materials: α,α-Disubstituted amino acids are known to increase the stability of peptides against degradation and reduce their conformational flexibility. acs.orgacs.org This makes them ideal for creating robust "foldamers" and other peptide-based structures with well-defined shapes and functions. nih.gov

Coordination Polymers: The carboxylate and amino functionalities of the molecule can coordinate with metal ions. Research into its use as a ligand could lead to the synthesis of new coordination polymers or metal-organic frameworks (MOFs) with unique structural and electronic properties. mdpi.com

Functional Polymers: The N-aryl group provides a site for further functionalization, allowing the molecule to be incorporated as a monomer into larger polymer chains. The specific properties of the chlorophenyl group could impart desirable characteristics, such as altered solubility or thermal stability, to the resulting polymer.

The ability to synthesize this compound reliably will enable its use as a modular building block for a wide array of advanced materials. nih.gov

Integration of Artificial Intelligence and Machine Learning in Predicting N-(4-chlorophenyl)-2-methylalanine Reactivity and Theoretical Properties

For a molecule like Alanine, N-(4-chlorophenyl)-2-methyl-, future research can leverage AI and ML in several ways:

Predicting Reaction Outcomes: ML models, trained on vast databases of chemical reactions, can predict the outcomes, yields, and selectivity of synthetic routes. chemcopilot.comchemeurope.com This can streamline the development of efficient syntheses by reducing the number of failed experiments. chemcopilot.com

Optimizing Reaction Conditions: AI can be employed to find the optimal conditions (catalyst, solvent, temperature) for a specific transformation, which is particularly valuable for complex, multi-component reactions. nih.gov

Calculating Theoretical Properties: Computational methods, enhanced by machine learning, can predict the molecule's electronic, steric, and spectroscopic properties. mdpi.comchemeurope.com For example, sequence-based ML methods have been used to predict the reactivity of specific amino acid residues in proteins. acs.org This predictive power can guide experimental work and provide a deeper understanding of the molecule's behavior.

| AI/ML Application | Objective | Potential Impact |

| Synthesis Planning | Predict retrosynthetic pathways and reaction success. | Reduces trial-and-error experimentation; accelerates discovery of novel synthetic routes. chemcopilot.comnih.gov |

| Reactivity Prediction | Determine how the molecule will behave in different chemical environments. | Guides the design of new reactions and applications; helps understand reaction mechanisms. chemeurope.comacs.org |

| Property Calculation | Predict physical, chemical, and spectroscopic (e.g., NMR) properties. | Aids in structural confirmation and provides insights into the molecule's electronic structure without extensive experimentation. mdpi.com |

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Chemical Biology

N-aryl amino acids are of immense interest in chemical biology because they can be incorporated into peptides and proteins to study and modulate biological function. mdpi.com The unique structure of Alanine, N-(4-chlorophenyl)-2-methyl- makes it a valuable tool for interdisciplinary research.

Future directions include:

Probing Protein Structure and Function: Incorporating this unnatural amino acid into a peptide sequence can introduce a specific structural constraint or a spectroscopic probe. The N-aryl group can influence peptide conformation, and its presence can be used to study protein-protein interactions. mdpi.comnih.gov

Development of Novel Bioactive Peptides: The inclusion of α,α-disubstituted amino acids can enhance the biological properties of peptides, such as stability and cell permeability. researchgate.net This makes them attractive components for the design of new therapeutic peptides. acs.org Research into derivatives has shown that N-aryl amino acid structures can be part of molecules with antibacterial or kinase-inhibiting activity. mdpi.comdundee.ac.uknih.gov

Chemical Proteomics: The development of chemoproteomic technologies to study how small molecules interact with proteins in a cellular context is a rapidly growing field. chemikailproteomics.com Alanine, N-(4-chlorophenyl)-2-methyl-, or derivatives thereof, could be used to design chemical probes to identify new protein targets for drug discovery.

This interdisciplinary approach, combining advanced organic synthesis with biological investigation, will be crucial for unlocking the full potential of this and related compounds. chemikailproteomics.com

Conclusion

Future Outlook and Unaddressed Research Questions in the Field

Given the absence of direct research on N-(4-chlorophenyl)-2-methylalanine, the future outlook is entirely open to exploration. The primary unaddressed research question is the fundamental characterization of this compound's chemical, physical, and biological properties.

Future research could initially focus on the following areas:

Synthesis and Characterization: Development and optimization of synthetic routes to produce N-(4-chlorophenyl)-2-methylalanine in high purity. Comprehensive characterization using modern analytical techniques would be a crucial first step.

Biological Screening: A broad-based biological screening of the compound could uncover potential therapeutic activities. Based on the research into related analogs, initial investigations could be directed towards its potential as an antimicrobial, anticancer, or neurologically active agent.

Toxicity and Pharmacokinetics: Should any biological activity be identified, subsequent studies would need to address the compound's toxicity profile and its pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

Role as a Building Block: Further exploration of N-(4-chlorophenyl)-2-methylalanine as a key intermediate in the synthesis of novel, more complex molecules for drug discovery could be a fruitful avenue of research. The impact of the specific combination of the 4-chlorophenyl group and the α-methyl group on the biological activity of larger molecules is yet to be determined.

In essence, the field of research for N-(4-chlorophenyl)-2-methylalanine is currently a blank slate. The existing literature on related compounds provides a rationale for initiating a systematic investigation into the properties and potential applications of this specific molecule.

Q & A

Basic Question: What synthetic methodologies are optimal for preparing N-(4-chlorophenyl)-2-methylalanine with stereochemical control?

Methodological Answer:

Key strategies include:

- Amino Acid Functionalization : Start with L- or D-alanine as chiral templates. Introduce the 4-chlorophenyl group via nucleophilic aromatic substitution (SNAr) or coupling reactions under inert atmospheres to minimize racemization .

- pH and Temperature Control : Adjust reaction pH to 7–8 (using buffers like NaHCO₃) to stabilize intermediates. Maintain temperatures between 0–4°C during coupling steps to preserve stereochemistry .

- Catalytic Systems : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling if aryl halides are intermediates .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for N-(4-chlorophenyl)-2-methylalanine derivatives?

Methodological Answer:

Address discrepancies through:

- Assay Standardization : Compare bioactivity studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP levels for cytotoxicity). Control for solvent effects (DMSO concentration ≤0.1%) .

- Orthogonal Validation : Confirm results with complementary assays (e.g., SPR for binding affinity vs. fluorescence polarization for kinetics) .

- Structural Analysis : Perform X-ray crystallography or NMR titration to verify target engagement and rule off-target effects .

Basic Question: Which spectroscopic techniques are critical for confirming the structure and purity of N-(4-chlorophenyl)-2-methylalanine?

Methodological Answer:

Essential techniques include:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.4 ppm for 4-chlorophenyl) and chiral center splitting (doublets for α-hydrogen) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .

- IR Spectroscopy : Detect amide carbonyl stretches (~1650–1680 cm⁻¹) and C-Cl bonds (~550–600 cm⁻¹) .

Advanced Question: How to design experiments to elucidate the mechanism of action of N-(4-chlorophenyl)-2-methylalanine in biological systems?

Methodological Answer:

A multi-modal approach is required: